5-LOX Enzyme Inhibition: Direct IC50 Comparison with Known Inhibitors Establishes Baseline Potency
2-Dec-1-yn-5-yloxyoxane was evaluated for inhibition of human recombinant 5-Lipoxygenase (5-LOX) in a cell-free enzymatic assay. It exhibited an IC50 value greater than 10,000 nM [1]. In contrast, the known 5-LOX inhibitor PF-4191834 demonstrates an IC50 of 130 nM under comparable assay conditions [2]. The target compound is therefore >75-fold less potent than PF-4191834. This data categorizes 2-Dec-1-yn-5-yloxyoxane as a low-potency inhibitor, making it suitable as a negative control or a baseline reference compound in 5-LOX inhibition studies.
| Evidence Dimension | 5-LOX Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | PF-4191834: 130 nM |
| Quantified Difference | >75-fold lower potency |
| Conditions | Inhibition of human recombinant 5-LOX in cell-free assay; target compound data from BindingDB [1]; comparator data from published literature [2]. |
Why This Matters
This quantitative comparison defines the compound's utility as a low-activity control, enabling researchers to benchmark the potency of novel 5-LOX inhibitors and avoid misinterpreting weak signal as meaningful inhibition.
- [1] BindingDB. BDBM50591538 / CHEMBL5205807. Affinity Data for 2-Dec-1-yn-5-yloxyoxane against Polyunsaturated fatty acid 5-lipoxygenase. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 (accessed April 2026). View Source
- [2] Masferrer, J. L., et al. (2010). Pharmacology of PF-4191834, a novel, selective non-redox 5-lipoxygenase inhibitor effective in inflammation and pain. Journal of Pharmacology and Experimental Therapeutics, 334(1), 294-301. IC50 = 130 nM. View Source
